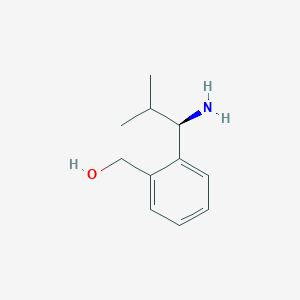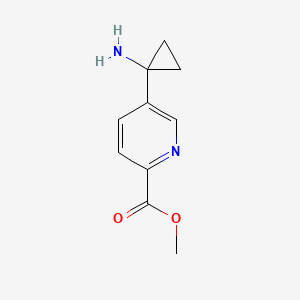
Methyl 5-(1-aminocyclopropyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1-aminocyclopropyl)picolinate is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It is a derivative of picolinic acid, featuring a cyclopropyl group attached to the nitrogen atom at the 1-position and a methyl ester group at the 5-position of the picolinic acid ring . This compound is primarily used as a building block in organic synthesis and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-aminocyclopropyl)picolinate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method includes the reaction of picolinic acid with cyclopropylamine under acidic conditions to form the corresponding amide. This amide is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(1-aminocyclopropyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropyl group to a more stable alkyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohols or alkyl derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(1-aminocyclopropyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-(1-aminocyclopropyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Methyl 5-(1-aminocyclopropyl)picolinate can be compared with other picolinic acid derivatives, such as:
Methyl 5-(1-aminocyclopropyl)nicotinate: Similar structure but with a nicotinic acid backbone.
Methyl 5-(1-aminocyclopropyl)isonicotinate: Similar structure but with an isonicotinic acid backbone.
Methyl 5-(1-aminocyclopropyl)pyrazinecarboxylate: Similar structure but with a pyrazinecarboxylic acid backbone.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl 5-(1-aminocyclopropyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-9(13)8-3-2-7(6-12-8)10(11)4-5-10/h2-3,6H,4-5,11H2,1H3 |
Clé InChI |
MXONIBKVWKECEJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C=C1)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


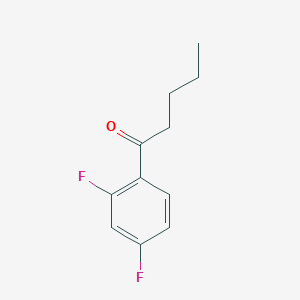
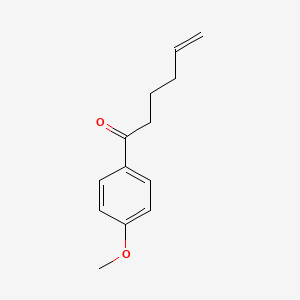
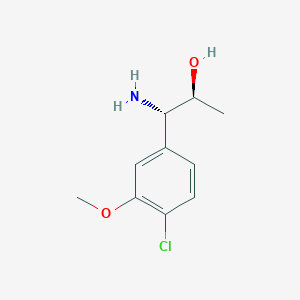
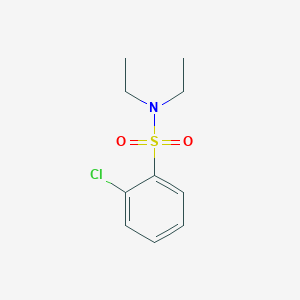

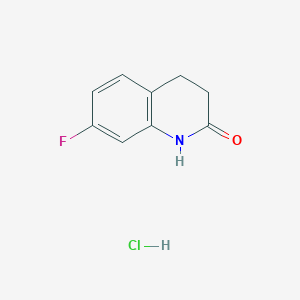
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055076.png)
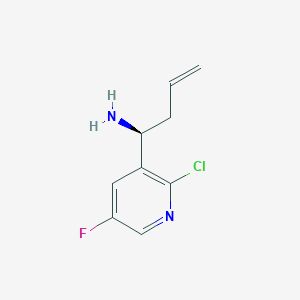

![6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055094.png)
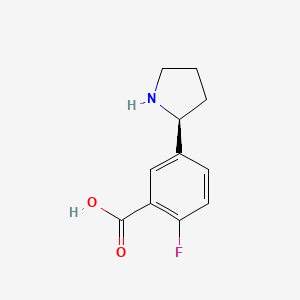

![7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13055108.png)
